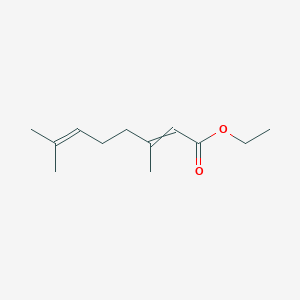

2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester, also known as ethyl geranate, is an organic compound with the molecular formula C12H20O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industries. This compound is a derivative of geranic acid, where the carboxylic acid group is esterified with ethanol.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester typically involves the esterification of geranic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Geranic acid+EthanolAcid catalystEthyl geranate+Water

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, the reaction may be performed under reduced pressure to enhance the yield and purity of the product.

化学反应分析

Types of Reactions

2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Geranic acid or geranial (an aldehyde).

Reduction: Geraniol (an alcohol).

Substitution: Various esters or amides depending on the nucleophile used.

科学研究应用

Based on the search results, here's what is known about the applications of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester:

General Information

- Pharos identifies this compound, (Z)- as a chemical of interest and a tool to help identify safer alternatives .

- 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester has the molecular formula C11H18O and a molecular weight of 182.2594 .

Safety Assessment

- Ethyl 3,7-dimethylocta-2,6-dienoate has been evaluated for various safety aspects, including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety .

- It is not expected to be genotoxic .

- Exposure levels are below the Threshold of Toxicological Concern (TTC) for repeated dose and reproductive toxicity .

- Risk of skin sensitization is low under declared use levels, with exposure below the Dermal Sensitization Threshold (DST) .

- Based on UV/Vis absorption spectra, it is not expected to be phototoxic or photoallergenic .

- It is not considered Persistent, Bioaccumulative, and Toxic (PBT) according to IFRA Environmental Standards .

Fragrance Composition

- It can be used in fragrance compositions in absorbent articles to improve or enhance the fidelity and/or longevity of the fragrance .

Fungicidal Activity

- Derivatives of 3,7-dimethyl-2,6-octadienoic acids, such as (Z/E)-3,7-dimethyl-2,6-octadienamide, have shown good fungicidal activities against Rhizoctonia solani . For example, compounds 5C , 5I , and 6b displayed high inhibition rates against R. solani . Compound 5f displayed EC50 values of 4.3 and 9.7 µM against Fusarium graminearum and R. Solani, respectively .

Maximum Acceptable Concentrations

作用机制

The mechanism of action of 2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:

Binding to receptors: Interacting with olfactory receptors to produce its characteristic odor.

Enzyme inhibition: Inhibiting enzymes involved in microbial growth, contributing to its antimicrobial properties.

Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

相似化合物的比较

2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester can be compared with other similar compounds, such as:

Methyl geranate: The methyl ester of geranic acid, which has similar properties but a slightly different odor profile.

Geraniol: The alcohol derivative of geranic acid, known for its strong rose-like fragrance.

Geranic acid: The parent carboxylic acid, which is less volatile and has a more pungent odor.

These compounds share similar chemical structures and properties but differ in their specific applications and sensory characteristics.

生物活性

2,6-Octadienoic acid, 3,7-dimethyl-, ethyl ester, commonly known as ethyl 3,7-dimethylocta-2,6-dienoate (CAS Number: 13058-12-3), is a compound of interest due to its diverse biological activities. This article reviews its biological effects, including genotoxicity, toxicity assessments, and potential applications in agriculture and medicine.

- Molecular Formula : C11H18O2

- Molecular Weight : 182.26 g/mol

- IUPAC Name : Ethyl 3,7-dimethylocta-2,6-dienoate

Genotoxicity and Toxicity Assessments

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the genotoxicity and toxicity profiles of ethyl 3,7-dimethylocta-2,6-dienoate. The findings indicated:

- Genotoxicity : The compound was found to be non-genotoxic in various assays, including the BlueScreen assay which measures cytotoxicity and genotoxicity in human cells. Both in the presence and absence of metabolic activation (S9), it did not induce significant cytotoxic effects or micronucleus formation in human peripheral blood lymphocytes .

- Repeated Dose Toxicity : Evaluated using the Threshold of Toxicological Concern (TTC) approach for Cramer Class I materials. The exposure levels were below established safety thresholds (0.03 mg/kg/day for repeated dose toxicity) .

- Skin Sensitization : The compound was assessed for skin sensitization potential using the Dermal Sensitization Threshold (DST). It was concluded that exposure levels were below the DST threshold of 900 μg/cm² .

Antifungal Activity

Research has demonstrated that derivatives of 2,6-octadienoic acid exhibit significant antifungal properties. A study synthesized several derivatives and tested their efficacy against Rhizoctonia solani, a common plant pathogen. Notably:

- Compounds derived from this acid showed inhibition rates exceeding 90% at concentrations as low as 50 µg/mL .

- The EC50 values for specific derivatives indicated strong antifungal activity with values as low as 4.3 µM against Fusarium graminearum .

Agricultural Applications

In agricultural settings, the antifungal properties of ethyl 3,7-dimethylocta-2,6-dienoate can be harnessed to protect crops from fungal pathogens. Its application could reduce reliance on synthetic fungicides, promoting more sustainable agricultural practices.

Medicinal Potential

The compound's non-genotoxic profile suggests potential applications in pharmaceuticals. Its derivatives may serve as lead compounds in drug development targeting fungal infections or other microbial threats.

Data Summary Table

属性

CAS 编号 |

13058-12-3 |

|---|---|

分子式 |

C12H20O2 |

分子量 |

196.29 g/mol |

IUPAC 名称 |

ethyl (2E)-3,7-dimethylocta-2,6-dienoate |

InChI |

InChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,9H,5-6,8H2,1-4H3/b11-9+ |

InChI 键 |

ZPKNTCZTABQJPS-PKNBQFBNSA-N |

SMILES |

CCOC(=O)C=C(C)CCC=C(C)C |

手性 SMILES |

CCOC(=O)/C=C(\C)/CCC=C(C)C |

规范 SMILES |

CCOC(=O)C=C(C)CCC=C(C)C |

Key on ui other cas no. |

13058-12-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。